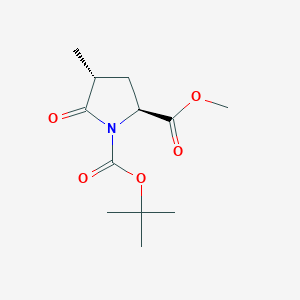
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes starting from basic chiral building blocks like amino acids. For instance, compounds with similar structural features have been synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving moderate yields (Zhang Xingxian, 2012). Another approach for synthesizing stereochemically complex glutamic acid derivatives includes diastereoselective methylation to obtain the desired trans product with high affinity for specific receptors (Z. Gu, Xiao Lin, D. Hesson, 1995).
Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Fate
Vapor-Liquid Equilibria and Environmental Impact
Research focuses on the vapor-liquid equilibria of ethers like methyl tert-butyl ether (MTBE) and their mixtures, which are used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies are crucial for understanding the environmental behavior and potential impact of these additives (Marsh et al., 1999).
Bioremediation of MTBE
There's a significant body of research on the microbial degradation of MTBE, a related ether, in the subsurface. These studies demonstrate that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under both oxic and nearly all anoxic conditions, although degradation rates and pathways vary widely. This research is pivotal for developing bioremediation strategies for MTBE-contaminated sites (Schmidt et al., 2004).
Chemical Processes and Synthesis
Catalytic Processes
Studies have examined the catalytic roles and mechanisms of various compounds in synthesizing ethers like MTBE. For instance, the use of heteropoly acids in catalyzing the synthesis of MTBE has been explored, highlighting the search for environmentally friendly and stable catalysts (Bielański et al., 2003).
Fluorescent Chemosensors
Compounds based on similar structural frameworks have been used to develop chemosensors for detecting various analytes, demonstrating the versatile applications of these compounds in chemical sensing technologies (Roy, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLCHNBFNGFDSD-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448927 | |
| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
CAS RN |
196394-49-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196394-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



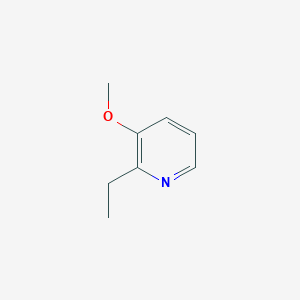
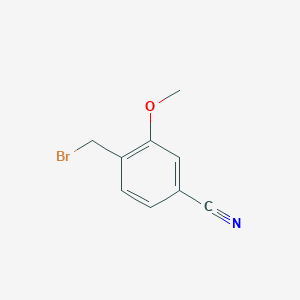
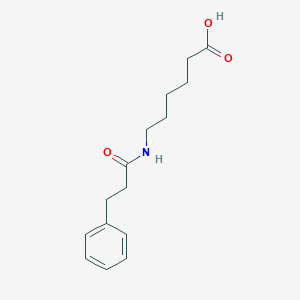
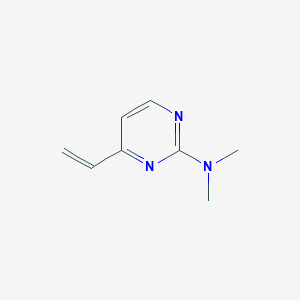
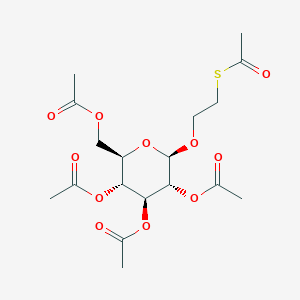
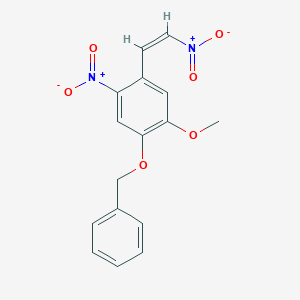
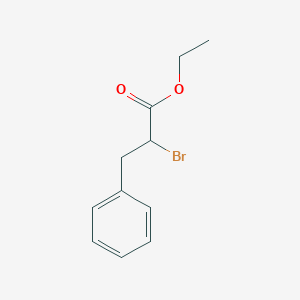
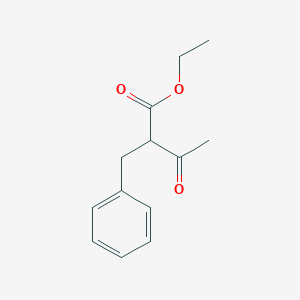
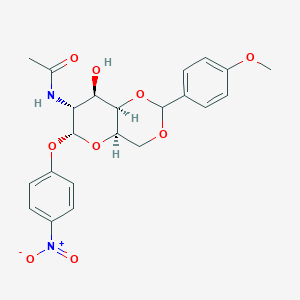
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
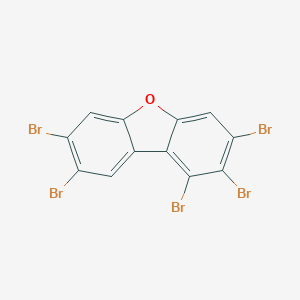
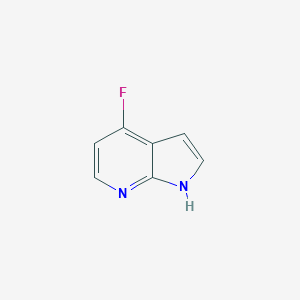
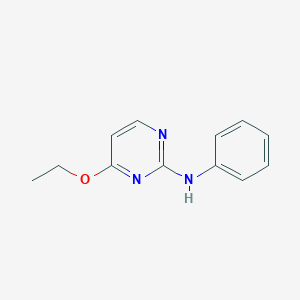
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)